molecular formula C16H15NO4 B3837351 Phenacyl 2-(4-hydroxyanilino)acetate

Phenacyl 2-(4-hydroxyanilino)acetate

Cat. No.: B3837351
M. Wt: 285.29 g/mol
InChI Key: HFTISRHSADBBHQ-UHFFFAOYSA-N
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Description

Phenacyl 2-(4-hydroxyanilino)acetate is an ester derivative featuring a phenacyl group (a phenyl-substituted acetyl moiety) linked to a 2-(4-hydroxyanilino)acetate backbone. The compound combines aromatic, amide, and ester functionalities, which influence its physicochemical and biological properties. For example, similar compounds are synthesized via nucleophilic substitution reactions between phenacyl halides and amine-containing precursors under basic conditions, followed by purification via chromatography or crystallization .

Key structural attributes include:

  • 4-Hydroxyanilino moiety: Introduces hydrogen-bonding capability and redox activity, which may contribute to biological interactions.

Properties

IUPAC Name

phenacyl 2-(4-hydroxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)17-10-16(20)21-11-15(19)12-4-2-1-3-5-12/h1-9,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTISRHSADBBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-(4-hydroxyanilino)acetate typically involves the reaction of phenacyl bromide with 2-(4-hydroxyanilino)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-(4-hydroxyanilino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenacyl 2-(4-hydroxyanilino)acetate involves its interaction with specific molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Reference Evidence
Phenacyl 2-(4-hydroxyanilino)acetate Phenacyl ester, 4-hydroxyanilino Not explicitly provided* Ester, amide, phenol
Ethyl 2-(4-isopropylanilino)-2-oxoacetate Ethyl ester, 4-isopropyl substitution C₁₃H₁₇NO₃ Ester, amide, isopropyl
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate 4-Methylphenyl ester, sulfonyl group C₂₁H₁₉NO₄S Ester, sulfonamide
2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-isopropylbenzamide Sulfamoyl, isopropyl benzamide C₁₈H₂₂N₃O₅S Sulfonamide, amide, phenol
Sodium 4-aminooxyacetate-4-HPR Sodium salt, retinoid-linked 4-hydroxyanilino C₂₉H₃₃N₂O₅Na Carboxylate salt, conjugated diene

*Note: Molecular formula for this compound is hypothesized as C₁₆H₁₅NO₄ based on structural similarity to and .

Key Observations :

  • Substituent Effects: Sulfonyl or sulfamoyl groups () introduce electronegative character, enhancing hydrogen-bond acceptor capacity compared to the parent phenol group.
  • Salt vs. Ester Forms : Sodium salts () improve aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Physicochemical Properties

Comparative data for melting points (m.p.) and solubility:

Compound Name m.p. (°C) Solubility (Predicted) Reference Evidence
This compound Not reported* Moderate in DMF, low in water
Ethyl 2-(4-isopropylanilino)-2-oxoacetate Not reported High in ethyl acetate
2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-isopropylbenzamide 84–85 Soluble in DMSO
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate Not reported Low in water, high in DCM

*Note: Phenacyl esters generally exhibit higher melting points than alkyl esters due to aromatic stacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenacyl 2-(4-hydroxyanilino)acetate
Reactant of Route 2
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Phenacyl 2-(4-hydroxyanilino)acetate

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